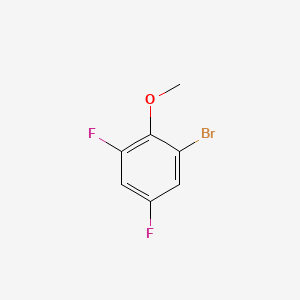

2-Bromo-4,6-difluoroanisole

Descripción

Propiedades

IUPAC Name |

1-bromo-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWQGHKLXJIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371240 | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-59-6 | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,6-difluoroanisole (CAS: 202865-59-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoroanisole, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates its physicochemical properties, spectroscopic data, and key synthetic considerations. While direct applications in drug development are still emerging, its structural similarity to key intermediates in kinase inhibitor synthesis suggests its utility as a valuable synthon. This guide aims to be a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

Chemical Properties and Safety Information

This compound is a substituted anisole featuring a bromine atom and two fluorine atoms on the benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it an attractive starting material for the synthesis of more complex structures.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 202865-59-6 |

| Molecular Formula | BrC₆H₂(F₂)OCH₃ |

| Molecular Weight | 223.01 g/mol |

| IUPAC Name | 1-bromo-3,5-difluoro-2-methoxybenzene |

| SMILES String | COc1c(F)cc(F)cc1Br |

| InChI Key | MFXWQGHKLXJIIP-UHFFFAOYSA-N |

| Refractive Index (n20/D) | 1.504 (lit.) |

| Assay | 97% |

Safety and Handling:

This compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[1] It is classified under Storage Class 11 as a combustible solid.[1]

Table 2: Hazard and Precautionary Statements [1]

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302 + P352 | IF ON SKIN: Wash with plenty of water |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthesis and Reactivity

Experimental Protocol: General Methylation of a Phenol

-

Materials: 2-bromo-4,6-difluorophenol, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetone or N,N-dimethylformamide).

-

Procedure:

-

To a solution of 2-bromo-4,6-difluorophenol in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for a designated period to allow for the formation of the phenoxide salt.

-

Add the methylating agent dropwise to the reaction mixture.

-

The reaction is then typically heated to a specific temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is generally achieved through column chromatography or recrystallization.

-

The bromine and fluorine substituents on the aromatic ring influence the reactivity of this compound. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. The fluorine atoms can modulate the electronic properties of the molecule and influence its metabolic stability in potential drug candidates.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Source | Key Features |

| Infrared (IR) Spectroscopy | SpectraBase | ATR-Neat spectrum available. Characteristic peaks for C-H, C-O, C-F, and C-Br bonds are expected. |

| Raman Spectroscopy | SpectraBase | FT-Raman spectrum available. Complements IR data for vibrational mode analysis. |

| ¹H NMR Spectroscopy | Predicted | A singlet for the methoxy protons (-OCH₃) is expected around 3.9 ppm. The aromatic protons will appear as complex multiplets due to F-H coupling. |

| ¹³C NMR Spectroscopy | Predicted | Signals for the methoxy carbon, the six aromatic carbons (with C-F and C-Br splitting), are expected. |

| Mass Spectrometry (MS) | Predicted | The molecular ion peak [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, characteristic of a monobrominated compound, is expected. |

Note: While IR and Raman spectra are available, specific NMR and Mass Spectrometry data for this compound were not found in the performed searches. The predicted data is based on the analysis of similar structures.

Applications in Drug Development and Organic Synthesis

While direct, published applications of this compound in drug development are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. The related compound, 4-bromo-2,6-difluoroaniline, is a known intermediate in the synthesis of kinase inhibitors. This suggests that this compound could serve as a valuable building block for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitor research where substituted aromatic scaffolds are prevalent.

The presence of a bromine atom makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of complex molecular architectures.

Conclusion

This compound is a readily accessible, yet under-explored, chemical building block. Its trifunctionalized aromatic ring offers a versatile platform for the synthesis of a wide range of more complex molecules. While its direct application in drug development is yet to be fully realized, its structural features make it a promising candidate for the synthesis of novel kinase inhibitors and other biologically active compounds. This technical guide provides a consolidated resource to encourage and facilitate further research into the synthetic utility of this compound.

References

2-Bromo-4,6-difluoroanisole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4,6-difluoroanisole is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis. The presence of bromine and fluorine atoms, along with a methoxy group on the benzene ring, offers multiple reactive sites for functionalization. This unique substitution pattern makes it an attractive building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring and the properties of derivative compounds.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimental values for several key physical properties, such as melting point, boiling point, and density, are not widely reported in the available literature.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | --INVALID-LINK-- |

| Molecular Weight | 223.01 g/mol | --INVALID-LINK-- |

| CAS Number | 202865-59-6 | --INVALID-LINK-- |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index (n20/D) | 1.504 (lit.) | --INVALID-LINK--[1] |

| Solubility | Not available | - |

| InChI Key | MFXWQGHKLXJIIP-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COC1=C(C=C(F)C=C1Br)F | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route is the methylation of its precursor, 2-bromo-4,6-difluorophenol. The following is a generalized, detailed methodology for this type of reaction.

Reaction: Methylation of 2-bromo-4,6-difluorophenol

Materials:

-

2-bromo-4,6-difluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

Acetone or N,N-Dimethylformamide (DMF) as a solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,6-difluorophenol (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C if using DMF), to the solution with stirring.

-

Addition of Methylating Agent: To the resulting mixture, add methyl iodide (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using potassium carbonate in acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

If using sodium hydride in DMF, carefully quench the reaction with water.

-

Dilute the residue or quenched reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR-IR) spectrum for this compound is available in public databases. Key spectral features would include C-H stretching from the methoxy group and the aromatic ring, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

-

-

¹H NMR: A singlet for the methoxy protons (OCH₃) would be expected around 3.8-4.0 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (6.5-7.5 ppm), showing coupling to each other and to the fluorine atoms.

-

¹³C NMR: Signals for the aromatic carbons would be observed between 100 and 160 ppm, with characteristic C-F and C-Br couplings. The methoxy carbon would appear around 55-60 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methyl group and subsequent fragmentation of the aromatic ring.

Reactivity and Potential Applications

This compound serves as a valuable building block in organic synthesis due to its distinct reactive sites. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The fluorine atoms can modulate the electronic properties of the molecule and may be subject to nucleophilic aromatic substitution under specific conditions.

While no specific drug development applications for this compound have been identified in the literature, its structural motifs are present in various biologically active molecules. Halogenated and methoxy-substituted phenyl rings are common scaffolds in medicinal chemistry. The unique substitution pattern of this compound makes it a candidate for the synthesis of novel compounds for screening in various therapeutic areas.

Caption: General experimental workflow for synthesis and purification.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Logical Workflow in Drug Discovery

While no specific biological targets for this compound have been reported, the following diagram illustrates a general logical workflow for evaluating such a compound in a drug discovery context.

References

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3,5-difluoro-2-methoxybenzene, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

1-Bromo-3,5-difluoro-2-methoxybenzene, also known as 2-bromo-4,6-difluoroanisole, is a substituted benzene derivative. Its chemical structure features a methoxy group and a bromine atom ortho to each other, and two fluorine atoms at the meta positions relative to the methoxy group.

Table 1: Physicochemical Properties of 1-Bromo-3,5-difluoro-2-methoxybenzene and a Related Compound

| Property | 1-Bromo-3,5-difluoro-2-methoxybenzene | 1-Bromo-3,5-difluorobenzene (for comparison) |

| IUPAC Name | 1-Bromo-3,5-difluoro-2-methoxybenzene | 1-Bromo-3,5-difluorobenzene |

| Synonyms | This compound | 3,5-Difluorobromobenzene, 5-Bromo-1,3-difluorobenzene |

| CAS Number | 202865-59-6[1] | 461-96-1 |

| Molecular Formula | C₇H₅BrF₂O[1] | C₆H₃BrF₂ |

| Molecular Weight | 223.02 g/mol [1] | 192.99 g/mol |

| Appearance | - | Clear colorless to light yellow liquid |

| Melting Point | - | - |

| Boiling Point | - | 140 °C |

| Solubility | - | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[2] |

Synthesis and Reactivity

The synthesis of 1-bromo-3,5-difluoro-2-methoxybenzene can be approached through several synthetic strategies common in aromatic chemistry. While a specific detailed protocol for this exact molecule is not provided in the search results, a general approach can be inferred from the synthesis of similar compounds. A plausible synthetic route would involve the bromination of 1,3-difluoro-2-methoxybenzene.

The reactivity of 1-bromo-3,5-difluoro-2-methoxybenzene is largely dictated by the presence of the bromine atom, which serves as a versatile handle for various cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the C-Br bond.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group can also play a crucial role in directing interactions with target proteins.

While specific biological activities of 1-bromo-3,5-difluoro-2-methoxybenzene are not detailed in the provided search results, its structural motifs are present in various biologically active molecules. Substituted anilines and related aromatic compounds are key components in the design of kinase inhibitors and other therapeutic agents. The unique substitution pattern of 1-bromo-3,5-difluoro-2-methoxybenzene makes it an attractive starting material for the synthesis of novel drug candidates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals. 1-bromo-3,5-difluoro-2-methoxybenzene is an excellent candidate for such reactions.

Objective: To synthesize a biaryl compound from 1-bromo-3,5-difluoro-2-methoxybenzene and an arylboronic acid.

Materials:

-

1-Bromo-3,5-difluoro-2-methoxybenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, and water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 1-bromo-3,5-difluoro-2-methoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway to 1-bromo-3,5-difluoro-2-methoxybenzene.

References

2-Bromo-4,6-difluoroanisole molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 2-Bromo-4,6-difluoroanisole, a key reagent in synthetic organic chemistry.

Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, reaction condition optimization, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₅BrF₂O[1] |

| Molecular Weight | 223.01 g/mol [1] |

| IUPAC Name | 1-bromo-3,5-difluoro-2-methoxybenzene[1] |

| CAS Number | 202865-59-6[1][2] |

Molecular Structure

The structural arrangement of atoms within the this compound molecule is critical to its reactivity and function in chemical synthesis. The molecule consists of a central benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group.

Caption: 2D chemical structure of this compound.

References

Spectral Data Analysis of 2-Bromo-4,6-difluoroanisole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Bromo-4,6-difluoroanisole (CAS No. 202865-59-6).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the available spectral data for this compound.

Infrared (IR) Spectroscopy

| Parameter | Value | Source |

| Spectrum ID | 8LIxnZJYeHi | SpectraBase |

| Instrument | Bruker Tensor 27 FT-IR | SpectraBase |

| Technique | Attenuated Total Reflectance (ATR) | SpectraBase |

| Source of Sample | Alfa Aesar, Thermo Fisher Scientific | SpectraBase |

| Catalog Number | H26199 | SpectraBase |

| Lot Number | 10156321 | SpectraBase |

| Key Spectral Bands | (cm⁻¹) | |

| C-H stretch (aromatic) | Not specified | |

| C-H stretch (methyl) | Not specified | |

| C-O stretch (aryl ether) | Not specified | |

| C-F stretch | Not specified | |

| C-Br stretch | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data Not Available | - | - | - | - |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

Note: Extensive searches of publicly available spectral databases did not yield ¹H NMR or ¹³C NMR data for this compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | - | - |

Note: Extensive searches of publicly available spectral databases did not yield mass spectrometry data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed for data acquisition.

Sample Preparation (ATR Technique):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure close contact between the sample and the crystal.

-

The infrared beam is directed through the ATR crystal, where it interacts with the sample at the surface.

-

The reflected beam, containing the absorption information, is directed to the detector.

-

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, is used.

Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

The final volume of the solution is typically 0.6-0.7 mL.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition (¹H NMR):

-

The sample tube is placed in the NMR probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is detected.

-

The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

Data Acquisition (¹³C NMR):

-

A higher concentration of the sample (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

A longer acquisition time may be necessary compared to ¹H NMR.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is used.

Sample Introduction and Ionization:

-

The this compound sample is introduced into the instrument, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

-

A detector records the abundance of each ion at a specific m/z value.

Data Interpretation:

-

The resulting mass spectrum shows the relative abundance of different ions.

-

The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

-

Fragmentation patterns can provide information about the structure of the molecule.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for an organic compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4,6-difluoroanisole

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Bromo-4,6-difluoroanisole (CAS No: 202865-59-6). The content is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document consolidates available data on its physical and chemical properties, hazards, and recommended safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C7H5BrF2O | PubChem |

| Molecular Weight | 223.01 g/mol | PubChem |

| IUPAC Name | 1-bromo-3,5-difluoro-2-methoxybenzene | PubChem |

| CAS Number | 202865-59-6 | PubChem |

| EC Number | 622-386-5 | PubChem |

| Physical State | Liquid (at standard conditions) | Thermo Fisher Scientific[1] |

| Appearance | Light yellow liquid | Thermo Fisher Scientific[1] |

| Boiling Point | 89 °C / 192.2 °F | Thermo Fisher Scientific[1] |

| Flash Point | 98 °C / 208.4 °F | Thermo Fisher Scientific[1] |

| Density | No data available | |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

Warning

Experimental Protocols for Hazard Assessment

Skin Irritation Testing

The potential of a chemical to cause skin irritation is commonly evaluated using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The site of application is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin.

-

The treated area is covered with a gauze patch and secured with tape.

-

After a 4-hour exposure period, the patch is removed, and the skin is cleansed.

-

Dermal reactions are graded and scored according to a standardized scale.

-

-

In Vitro Alternatives: Reconstructed human epidermis (RhE) models, such as EpiSkin™, EpiDerm™, and SkinEthic™ RHE, are increasingly used as ethical and scientifically valid alternatives to animal testing (OECD Test Guideline 439).

Eye Irritation Testing

The potential for a substance to cause serious eye damage or irritation is assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (again, typically the albino rabbit). The other eye remains untreated and serves as a control.

-

Methodology:

-

The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

The severity of the reactions is scored according to a standardized scale.

-

-

In Vitro Alternatives: Several in vitro methods are available and accepted for specific types of chemicals, including the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and the Isolated Chicken Eye (ICE) test (OECD TG 438).

Respiratory Irritation Testing

Assessing respiratory irritation, classified under Specific Target Organ Toxicity - Single Exposure (STOT-SE), often involves whole-body exposure of rodents to the test substance as a vapor, aerosol, or gas, as outlined in OECD Test Guideline 403 (Acute Inhalation Toxicity) .

-

Principle: Animals are exposed to the test substance for a defined period (typically 4 hours) in an inhalation chamber. Clinical signs and mortality are observed during and after exposure.

-

Methodology:

-

Animals are placed in exposure chambers.

-

The test substance is introduced into the chamber at a specific concentration.

-

Animals are observed for signs of respiratory distress, such as changes in breathing rate and pattern.

-

Following exposure, animals are observed for at least 14 days for any signs of toxicity.

-

At the end of the observation period, a full necropsy is performed.

-

-

Assessment: The primary endpoints are clinical observations, body weight changes, and gross and microscopic pathology of the respiratory tract.

Safe Handling and Emergency Procedures

Given the hazards associated with this compound, stringent safety measures are necessary during its handling and storage. The following workflow outlines the key steps for safe laboratory use.

Caption: A workflow diagram for the safe handling of this compound.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate the risks of skin, eye, and respiratory irritation. This guide provides essential safety information based on available data. Researchers and all personnel handling this compound must be familiar with its hazards, wear appropriate personal protective equipment, and work in a well-ventilated area such as a chemical fume hood. In the absence of specific toxicological data, it is prudent to treat this substance with a high degree of caution. Adherence to the safety protocols outlined in this document and in the official Safety Data Sheet is paramount to ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-4,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and electronic properties of 2-Bromo-4,6-difluoroanisole is limited in the public domain. This guide provides a comprehensive overview based on established principles of organic chemistry, reactivity of analogous compounds, and plausible synthetic routes. The experimental protocols provided are generalized and should be optimized for specific laboratory conditions.

Introduction

This compound is a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom and two fluorine atoms ortho and para to a methoxy group, imparts distinct electronic properties and reactivity. This guide explores the anticipated reactivity of this compound in key organic transformations and discusses its electronic characteristics.

Synthesis of this compound

A plausible and efficient synthesis of this compound starts from the commercially available 2-Bromo-4,6-difluoroaniline. The synthesis involves a two-step sequence: diazotization of the aniline to form a diazonium salt, followed by hydrolysis to the corresponding phenol, and subsequent methylation.

Experimental Protocol: Diazotization and Hydrolysis

Materials:

-

2-Bromo-4,6-difluoroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Water

-

Ice

Procedure:

-

Dissolve 2-Bromo-4,6-difluoroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Slowly add the diazonium salt solution to boiling water to facilitate hydrolysis.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4,6-difluorophenol.

Experimental Protocol: Methylation

Materials:

-

2-Bromo-4,6-difluorophenol

-

Methyl Iodide

-

Potassium Carbonate

-

Acetone

Procedure:

-

To a solution of 2-Bromo-4,6-difluorophenol in acetone, add potassium carbonate.

-

Add methyl iodide to the suspension and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its substituents. The bromine atom is a versatile handle for cross-coupling reactions, while the electron-withdrawing fluorine atoms and the electron-donating methoxy group influence the electron density of the aromatic ring and the regioselectivity of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is expected to readily participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl compounds.

Generalized Experimental Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination is another key transformation, allowing for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of various substituted anilines from this compound.

Generalized Experimental Protocol:

-

Charge a reaction vessel with this compound, an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, 1.2-2.0 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically between 80-120 °C.

-

Monitor the reaction until the starting material is consumed.

-

After cooling, quench the reaction, extract the product with an organic solvent, and wash the organic phase.

-

Dry, concentrate, and purify the product via column chromatography.

Lithiation and Halogen-Metal Exchange

Lithiation of this compound can potentially occur via two main pathways: direct ortho-lithiation directed by the methoxy group or halogen-metal exchange at the bromine position. The outcome is highly dependent on the organolithium reagent and reaction conditions.

-

Directed Ortho-Lithiation: The methoxy group can direct lithiation to the adjacent C-3 position. This would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

-

Halogen-Metal Exchange: Using an alkyllithium reagent such as n-butyllithium at low temperatures is expected to favor halogen-metal exchange, replacing the bromine atom with lithium.

Generalized Experimental Protocol for Halogen-Metal Exchange:

-

Dissolve this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

-

Stir the mixture at -78 °C for a specified time to allow for the exchange to complete.

-

Quench the resulting aryllithium species with a desired electrophile.

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify as needed.

Electronic Properties

The electronic properties of this compound are a composite of the effects of its substituents.

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, making the aromatic ring more electron-rich, particularly at the ortho and para positions.

-

Fluorine Atoms (-F): Fluorine is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). It has a weaker electron-donating resonance effect (+R effect).

-

Bromine Atom (-Br): Similar to fluorine, bromine is electron-withdrawing through induction (-I effect) and has a weak electron-donating resonance effect (+R effect).

The combination of a strong electron-donating group and multiple strong electron-withdrawing groups creates a complex electronic environment. The overall effect is a polarized aromatic ring, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as the reactivity of the C-Br bond in cross-coupling reactions.

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| ¹H (Aromatic) | 6.8 - 7.5 | Doublet of doublets or triplets due to H-F and H-H coupling |

| ¹H (Methoxy) | 3.8 - 4.0 | Singlet |

| ¹³C | 90 - 160 | Various signals with C-F coupling |

| ¹⁹F | -110 to -130 | Complex multiplets due to F-F and F-H coupling |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Summary of Reactivity

| Reaction Type | Reagents | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4,6-difluoroanisole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 2-(Amino)-4,6-difluoroanisole |

| Halogen-Metal Exchange | n-BuLi, then Electrophile | 2-(Electrophile)-4,6-difluoroanisole |

| Directed Ortho-Lithiation | LDA, then Electrophile | 2-Bromo-3-(Electrophile)-4,6-difluoroanisole |

Table 2: Summary of the Anticipated Reactivity of this compound.

Conclusion

This compound is a promising, albeit under-explored, building block for organic synthesis. Its predicted reactivity in key cross-coupling and lithiation reactions, governed by its unique electronic properties, makes it a valuable target for the synthesis of novel pharmaceuticals and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the chemistry of this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its synthetic utility.

A Technical Guide to Key Building Blocks in Fluorinated Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine and fluorinated moieties—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the core building blocks and methodologies central to fluorinated organic synthesis, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this dynamic field.

Core Strategies for Fluorination

The synthesis of fluorinated organic compounds can be broadly categorized into two main approaches: the use of fluorinated building blocks and late-stage fluorination. The building block approach involves incorporating pre-fluorinated synthons into a larger molecular framework. In contrast, late-stage fluorination introduces fluorine or a fluoroalkyl group onto a complex, often final-stage, molecule.[1]

A logical approach to selecting a fluorination strategy is presented below:

Electrophilic Fluorinating Agents

Electrophilic fluorinating agents deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate.[2] These reagents are particularly useful for the fluorination of electron-rich species such as enolates, silyl enol ethers, and arenes.

N-F Reagents

Reagents containing a nitrogen-fluorine bond are the most common and versatile electrophilic fluorinating agents due to their stability, safety, and tunable reactivity.[2]

Selectfluor® (F-TEDA-BF₄) is a highly effective and widely used electrophilic fluorinating agent. It is an air-stable, non-volatile, and relatively safe solid.[3] It is utilized in the synthesis of numerous fluorinated compounds, including the corticosteroid fluticasone.[4]

N-Fluorobenzenesulfonimide (NFSI) is another common N-F reagent. It is a mild and highly selective fluorinating agent for a wide range of substrates.[5]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Key Features | Typical Substrates | Representative Yield (%) |

| Selectfluor® | Highly reactive, stable, broad scope | β-Ketoesters, indoles, steroids | 70-98%[6][7] |

| NFSI | Mild, selective, good functional group tolerance | Oxindoles, 2H-indazoles, β-dicarbonyls | 86-95%[3] |

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

This protocol describes the monofluorination of a liquid β-ketoester using mechanochemical ball milling, which can offer advantages in terms of reaction time and selectivity compared to solution-phase reactions.[6]

Materials:

-

β-Ketoester (1.0 equiv)

-

Selectfluor® (1.1 equiv)

-

Sodium Chloride (NaCl) (as a grinding auxiliary)

-

Acetonitrile (MeCN) (as a liquid grinding additive)

Procedure:

-

In a milling jar, combine the β-ketoester, Selectfluor®, and NaCl.

-

Add a small amount of acetonitrile.

-

Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 30 minutes).

-

After milling, the reaction mixture is worked up by dissolving it in an organic solvent (e.g., ethyl acetate), filtering to remove inorganic solids, and concentrating the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Nucleophilic Fluorinating Agents

Nucleophilic fluorinating agents provide a fluoride ion (F⁻) to an electrophilic carbon center, typically through SN2 or SNAr reactions.

Alkali Metal Fluorides (KF, CsF): These are cost-effective but their low solubility in organic solvents can be a limitation. Phase-transfer catalysts are often employed to enhance their reactivity.[8]

Tetrabutylammonium Fluoride (TBAF): This is a more soluble source of fluoride ions. Anhydrous TBAF is highly reactive for the fluorination of alkyl halides and tosylates.[8]

Table 2: Nucleophilic Fluorination of Aryl Halides

| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromo-N,N-dimethylaniline | AgF/KF | Pd precatalyst 2 | Cyclohexane | 130 | 14 | 71[9][10] |

| 3-Bromo-5-cyanopyridine | AgF/KF | Pd precatalyst 22 | 2-MeTHF | 130 | 14 | 85[9] |

| Heteroaryl Chlorides | CsF | 18-crown-6/TMACl | - | - | - | >80[11][12] |

| Aryl Triflates | CsF | 18-crown-6/TMACl | - | - | - | >80[11][12] |

Building Blocks for Fluoroalkyl Group Introduction

The incorporation of fluoroalkyl groups, such as trifluoromethyl (-CF₃), difluoromethyl (-CF₂H), and monofluoromethyl (-CH₂F), is a key strategy in drug design.

Trifluoromethylation

Togni's Reagents are hypervalent iodine compounds that serve as electrophilic sources of the CF₃ group. They are effective for the trifluoromethylation of a variety of nucleophiles, including β-ketoesters and thiols.[13][14]

Ruppert-Prakash Reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent, delivering a "CF₃⁻" equivalent. It is widely used for the trifluoromethylation of aldehydes, ketones, and imines.[15]

The general workflow for a copper-catalyzed allylic trifluoromethylation is depicted below:

Difluoromethylation and Monofluoromethylation

The difluoromethyl and monofluoromethyl groups are increasingly recognized for their ability to act as bioisosteres of hydroxyl and thiol groups, and as lipophilic hydrogen bond donors.[16][17]

TMSCF₂Br can serve as a difluorocarbene precursor for the difluoromethylation of alcohols.[18][19][20]

Table 3: Yields for Difluoromethylation of Alcohols with TMSCF₂Br in Water [18]

| Alcohol | Time (h) | Yield (%) |

| 2-Phenylethanol | 2 | 95 |

| 1-Octanol | 6 | 93 |

| Cyclohexylmethanol | 6 | 96 |

Experimental Protocol: Difluoromethylation of an Alcohol with TMSCF₂Br

This protocol describes the difluoromethylation of a primary alcohol in water.[18]

Materials:

-

Primary alcohol (e.g., 2-phenylethanol) (1.0 equiv)

-

Potassium bifluoride (KHF₂) (4.0 equiv)

-

Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 equiv)

-

Water

Procedure:

-

To a plastic tube, add the alcohol and KHF₂.

-

Add water and stir to dissolve the KHF₂.

-

Add TMSCF₂Br to the mixture.

-

Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2 hours).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., CH₂Cl₂) for analysis or further workup.

-

For product isolation, add more water and extract with CH₂Cl₂. The combined organic layers are then dried and concentrated.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are prominent motifs in pharmaceuticals.[21]

Fluorinated Pyrazoles

Fluorinated pyrazoles can be synthesized through various methods, including the cyclocondensation of fluorinated 1,3-dicarbonyl compounds with hydrazines or the direct fluorination of a pyrazole core.[6][22]

Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through electrophilic fluorination of the indole nucleus or via cyclization reactions of fluorinated precursors.[5][8][10] For example, 2-(trifluoromethyl)indoles can be synthesized from 2-alkynylanilines using a domino trifluoromethylation/cyclization strategy.[10]

Table 4: Synthesis of 2-(Trifluoromethyl)indoles [10]

| 2-Alkynylaniline Substituent | Yield (%) |

| H | 85 |

| 4-Me | 88 |

| 4-Cl | 75 |

| 4-CN | 62 |

Gas-Phase Fluorination

Gas-phase fluorination is a powerful technique for the surface modification of materials, including polymers.[4][23] It involves exposing a substrate to a fluorine gas mixture in a vacuum chamber. This process can enhance surface properties like hydrophilicity and barrier properties without altering the bulk characteristics of the material.[11]

A typical experimental setup for gas-phase fluorination is outlined below:

Conclusion

The field of fluorinated organic synthesis continues to evolve rapidly, with the development of novel reagents and methodologies enabling the construction of increasingly complex and valuable molecules. This guide has provided a snapshot of the key building blocks and strategies that are central to this area of research. By understanding the principles of electrophilic and nucleophilic fluorination, the application of various fluoroalkylating agents, and the synthesis of key fluorinated heterocycles, researchers are well-equipped to design and execute synthetic routes to novel fluorinated compounds for a wide range of applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 4. fts-de.com [fts-de.com]

- 5. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 19. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 20. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Versatility of gas–solid fluorination for multiple functionalities [comptes-rendus.academie-sciences.fr]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoroanisole, a halogenated aromatic compound of interest in synthetic chemistry. The document details its synonyms, physicochemical properties, and explores related compounds, namely 2-Bromo-4,6-difluoroaniline and 4-Bromo-2,6-difluoroaniline. This guide also presents available experimental protocols for the synthesis of these related compounds and proposes a potential synthetic route for this compound based on analogous chemical transformations.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name, 1-bromo-3,5-difluoro-2-methoxybenzene . A comprehensive list of its synonyms is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 1-bromo-3,5-difluoro-2-methoxybenzene |

| CAS Number | 202865-59-6[1] |

| Molecular Formula | C₇H₅BrF₂O |

| Common Synonyms | This compound |

| Benzene, 1-bromo-3,5-difluoro-2-methoxy- |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its structurally related aniline analogs, 2-Bromo-4,6-difluoroaniline and 4-Bromo-2,6-difluoroaniline, for comparative analysis.

| Property | This compound | 2-Bromo-4,6-difluoroaniline | 4-Bromo-2,6-difluoroaniline |

| Molecular Weight | 223.01 g/mol [1] | 208.00 g/mol | 208.00 g/mol |

| CAS Number | 202865-59-6[1] | 444-14-4 | 67567-26-4 |

| Appearance | Not specified | White to green to brown powder/crystal | White to brown powder/crystal |

| Melting Point | Not specified | 40-42 °C | 62-66 °C |

| Boiling Point | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | Not specified |

| Solubility | Not specified | Insoluble in water | Not specified |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the related aniline compounds have been reported and are presented below.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound involves the methylation of 2-bromo-4,6-difluorophenol. This reaction is a standard procedure in organic synthesis.

Reaction:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 2-bromo-4,6-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis of 2-Bromo-4,6-difluoroaniline

A reported method for the synthesis of 2-Bromo-4,6-difluoroaniline involves the bromination of 2,4-difluoroaniline.[2]

Caption: Synthesis of 2-Bromo-4,6-difluoroaniline.

Experimental Protocol:

-

This reaction involves the direct bromination of 2,4-difluoroaniline with bromine. Specific reaction conditions such as solvent and temperature would need to be optimized for the best yield and purity.

Synthesis of 4-Bromo-2,6-difluoroaniline

The synthesis of 4-Bromo-2,6-difluoroaniline can be achieved through the bromination of 2,6-difluoroaniline.[3]

Caption: Synthesis of 4-Bromo-2,6-difluoroaniline.

Experimental Protocol: [3]

-

Dissolve 2,6-difluoroaniline (22.56 mmol) in acetic acid (10 mL).

-

Slowly add bromine (1.2 mL) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 15 minutes at room temperature.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Neutralize the residue with an aqueous solution of sodium carbonate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-Bromo-2,6-difluoroaniline.

Spectral Data

This compound

-

Infrared (IR) Spectroscopy: IR spectral data is available and can be accessed through spectral databases.

2-Bromo-4,6-difluoroaniline

-

¹H NMR: A ¹H NMR spectrum (400 MHz in CDCl₃) is available.[4]

-

¹³C NMR: ¹³C NMR spectral data is available.

-

Mass Spectrometry: The mass spectrum (electron ionization) of this compound is available in the NIST WebBook.[5]

-

Infrared (IR) Spectroscopy: IR spectral data is available.

4-Bromo-2,6-difluoroaniline

-

¹H NMR: ¹H NMR spectral data is available.

-

¹³C NMR: ¹³C NMR spectral data is available.

-

Mass Spectrometry: The mass spectrum of this compound is available.

-

Infrared (IR) Spectroscopy: IR spectral data is available.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain regarding the specific biological activities of this compound or its involvement in any signaling pathways. Further research is required to elucidate its potential pharmacological or biological effects.

Conclusion

This compound is a halogenated aromatic compound with potential applications in organic synthesis. This guide has provided a summary of its known synonyms and physicochemical properties, along with a comparative analysis of its aniline analogs. While a specific experimental protocol for its synthesis is yet to be published, a plausible synthetic route has been proposed. The synthesis of the related anilines is well-documented. Further research is warranted to fully characterize the spectral properties of this compound and to investigate its potential biological activities.

References

- 1. This compound | C7H5BrF2O | CID 2736263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-4,6-difluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-4,6-difluoroanisole from 4,6-difluoroanisole via electrophilic aromatic bromination. The methoxy group of 4,6-difluoroanisole directs the incoming electrophile to the ortho and para positions. As the para position is occupied by a fluorine atom, bromination is directed to the ortho position. This application note includes a comprehensive experimental protocol, a summary of reagents and expected product specifications, and essential safety precautions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of target molecules. This protocol details a laboratory-scale synthesis of this compound.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar aromatic compounds.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Heating mantle with a temperature controller

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

Fume hood

Reagents:

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| 4,6-Difluoroanisole | C₇H₆F₂O | 144.12 | 51630-37-2 |

| Bromine | Br₂ | 159.81 | 7726-95-6 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Dissolution of Starting Material: To the flask, add 4,6-difluoroanisole (1.0 eq) and glacial acetic acid (5-10 volumes). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.

-

Bromination Reaction: Cool the flask containing the 4,6-difluoroanisole solution in an ice bath. Slowly add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, stirred solution of sodium thiosulfate to quench any unreacted bromine. The orange color of the bromine should disappear.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution (CO₂).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.01 g/mol [1] |

| CAS Number | 202865-59-6[1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methoxy protons (-OCH₃) around 3.9 ppm and two multiplets in the aromatic region for the two aromatic protons.

-

¹³C NMR (CDCl₃): The spectrum will show characteristic signals for the seven carbon atoms, with the carbon attached to the bromine atom appearing at a lower field. The C-F couplings will also be observable.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety Precautions

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is harmful if inhaled.[2] Always handle bromine in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][4] Have a solution of sodium thiosulfate readily available to neutralize any spills.[4]

-

Glacial Acetic Acid: Acetic acid is corrosive and can cause skin and eye burns. Handle with care and wear appropriate PPE.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[2][5]

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. This compound | C7H5BrF2O | CID 2736263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. seastarchemicals.com [seastarchemicals.com]

- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 5. carlroth.com [carlroth.com]

Application Notes and Protocols for the Bromination of Difluoroanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated difluoroanisole derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromine atom onto the difluoroanisole scaffold provides a versatile handle for further functionalization, typically through cross-coupling reactions. The regioselectivity of the bromination reaction is a critical aspect, as it dictates the final structure of the desired product. This document provides an overview of the reaction conditions for the bromination of difluoroanisole derivatives, with a focus on achieving high regioselectivity and yield.

The bromination of difluoroanisoles proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the fluorine atoms are deactivating yet also ortho, para-directing.[1] The interplay of these electronic effects, along with steric hindrance, governs the position of bromination.

Key Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is crucial for controlling the outcome of the reaction. Below is a summary of common reagents and their characteristics.

| Brominating Agent | Catalyst/Solvent | Typical Conditions | Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room temperature, 1-24 hours | Mild and highly regioselective for activated aromatic ethers. The polar aprotic nature of acetonitrile promotes the ionic pathway of bromination.[2] |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room temperature | A common solvent for NBS brominations.[3] |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Room temperature | HFIP can enhance the reactivity of NBS, allowing for efficient bromination under mild conditions without additional catalysts.[4] |

| Bromine (Br₂) | Iron (Fe) catalyst | Room temperature | A classic method for aromatic bromination. The iron catalyst acts as a Lewis acid to polarize the Br-Br bond. |

| Bromine (Br₂) | Acetic Acid (AcOH) | Room temperature | Acetic acid can serve as both a solvent and a mild catalyst. |

Predicted Regioselectivity for Difluoroanisole Isomers

The position of bromination on the difluoroanisole ring is determined by the combined directing effects of the methoxy and fluoro substituents. The strongly activating ortho, para-directing methoxy group will be the primary determinant of the substitution pattern.

Figure 1. Predicted major bromination products for various difluoroanisole isomers based on directing group effects.

Experimental Protocols

The following protocols are generalized based on established methods for the bromination of activated aromatic ethers.[2] Optimization may be required for specific difluoroanisole isomers.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is recommended for its mild conditions and high regioselectivity.[2]

Materials:

-

Difluoroanisole derivative

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the difluoroanisole derivative (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using Bromine and Iron Catalyst

This is a more traditional and cost-effective method.

Materials:

-

Difluoroanisole derivative

-

Liquid bromine (Br₂)

-

Iron powder or iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or dichloromethane (DCM) as solvent (use with caution due to toxicity)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a dropping funnel and a gas trap

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the difluoroanisole derivative (1.0 eq) in the chosen solvent in a round-bottom flask, add a catalytic amount of iron powder or iron(III) bromide (approx. 0.05 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent via a dropping funnel. Ensure the reaction temperature is maintained.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Workflow and Logic Diagrams

Figure 2. A generalized workflow for the bromination of difluoroanisole derivatives.

Figure 3. Logical relationship of factors influencing the regioselectivity and yield of the bromination reaction.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Organic solvents are flammable. Work away from ignition sources.

-

Always perform reactions in a well-ventilated area.

By carefully selecting the brominating agent, solvent, and reaction conditions, researchers can achieve the desired regioselective bromination of difluoroanisole derivatives, paving the way for the synthesis of novel and complex molecules.

References